molecular formula C8H11N5S2 B2508162 methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate CAS No. 301164-89-6

methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate

Cat. No.: B2508162
CAS No.: 301164-89-6
M. Wt: 241.33
InChI Key: OOLQWNQWHWJQSB-UHFFFAOYSA-N
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Description

Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate is a complex organic compound with a unique structure that includes a pyrazine ring and a carbamodithioate group

Scientific Research Applications

Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate typically involves the condensation of methyl imino pyrazine-2-carboxylate with a suitable hydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the ditopic ligand PyPzOAPz (N-[(Z)-amino(pyrazin-2-yl)methylidene]-5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carbohydrazonic acid) was synthesized by in situ condensation of methyl imino pyrazine-2-carboxylate with 5-methyl-1-(2-pyridyl) pyrazole-3-carbohydrazide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate is unique due to its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S2/c1-13(8(14)15-2)12-7(9)6-5-10-3-4-11-6/h3-5H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLQWNQWHWJQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)SC)N=C(C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=S)SC)/N=C(/C1=NC=CN=C1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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